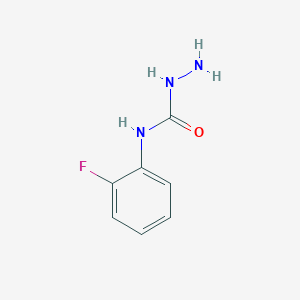
1-Amino-3-(2-fluorophenyl)urea
Cat. No. B2380398
Key on ui cas rn:
775257-94-8
M. Wt: 169.159
InChI Key: IQZPLQKMHOWKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05098462
Procedure details


A mixture of ethyl N-(2-fluorophenyl)carbamate (8.3 g, 45.4 mmol) and hydrazine hydrate (13.6 g, ca. 14 ml) in 40 ml of absolute ethanol is heated to reflux. After 3 days, the reaction mixture is concentrated, and the solid is filtered, washed with water and with ether and dried to give 4-(2-fluorophenyl)semicarbazide.



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9](=[O:13])OCC.O.[NH2:15][NH2:16]>C(O)C>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9](=[O:13])[NH:15][NH2:16] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.3 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC=C1)NC(OCC)=O
|
|
Name
|
|
|
Quantity
|
14 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated to reflux
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture is concentrated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
3 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC=C1)NC(NN)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
